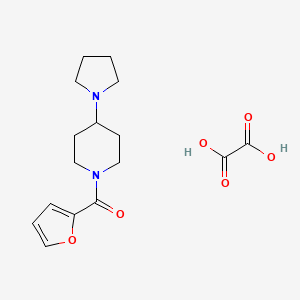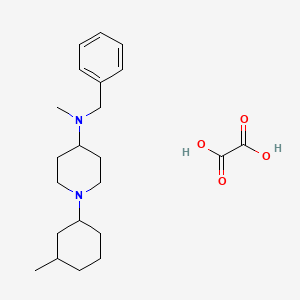![molecular formula C26H35N3O4 B3974504 1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974504.png)
1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate
Descripción general
Descripción
1-Phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate, also known as PPOP, is a chemical compound that has been widely studied for its potential therapeutic applications. PPOP belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual action may contribute to its anxiolytic and antipsychotic effects. This compound has also been shown to modulate the activity of the dopamine and serotonin systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.
Direcciones Futuras
There are several future directions for the study of 1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate. One direction is to further investigate its mechanism of action and its effects on the dopamine and serotonin systems in the brain. Another direction is to study its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and drug addiction. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has several advantages for lab experiments, but its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration. There are several future directions for the study of this compound, including the investigation of its mechanism of action and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and drug addiction.
Propiedades
IUPAC Name |
oxalic acid;1-phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3.C2H2O4/c1-3-8-22(9-4-1)10-7-15-25-16-13-24(14-17-25)27-20-18-26(19-21-27)23-11-5-2-6-12-23;3-1(4)2(5)6/h1-6,8-9,11-12,24H,7,10,13-21H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUDHAFWDITZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CCCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3974448.png)

![N-[(2S*,4R*,6S*)-2-(2-butyl-1H-imidazol-4-yl)-6-isobutyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3974459.png)

![N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3974472.png)
![2-{4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B3974477.png)
![10-(4-chlorophenyl)-7-(2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3974483.png)
![N-{[(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3974484.png)
![17-(3-iodophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3974492.png)
![4-ethyl-5-{1-[(4-methyl-2-oxo-2H-chromen-7-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3974493.png)
![N-[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3974494.png)

amino]butan-1-ol](/img/structure/B3974503.png)